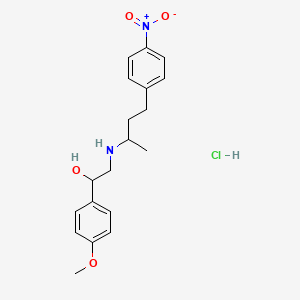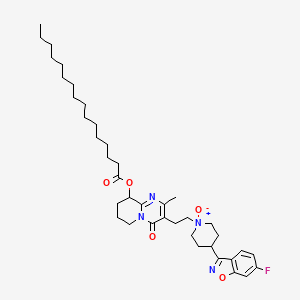
2-(Methacryloyloxy)ethyl 5-(1,2-dithiolan-3-yl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methacryloyloxy)ethyl 5-(1,2-dithiolan-3-yl)pentanoate is a compound that combines the properties of methacrylate and dithiolane groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methacryloyloxy)ethyl 5-(1,2-dithiolan-3-yl)pentanoate typically involves the esterification of 2-hydroxyethyl methacrylate with 5-(1,2-dithiolan-3-yl)pentanoic acid. The reaction is usually carried out in the presence of a catalyst such as dibutyltin dilaurate (DBTL) and under an inert atmosphere to prevent oxidation . The reaction mixture is refluxed in a suitable solvent like dichloromethane for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methacryloyloxy)ethyl 5-(1,2-dithiolan-3-yl)pentanoate undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolane ring, forming thiols.
Substitution: The methacrylate group can participate in radical polymerization reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are employed for polymerization reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Polymerization: Polymers with methacrylate backbones.
Aplicaciones Científicas De Investigación
2-(Methacryloyloxy)ethyl 5-(1,2-dithiolan-3-yl)pentanoate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of copolymers with unique properties.
Drug Delivery: Incorporated into micelles for targeted drug delivery due to its biocompatibility and ability to form stable structures.
Materials Science: Utilized in the development of photo-responsive materials and coatings.
Biology and Medicine: Investigated for its potential neuroprotective effects and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 2-(Methacryloyloxy)ethyl 5-(1,2-dithiolan-3-yl)pentanoate involves its ability to undergo redox reactions due to the presence of the dithiolane ring. This redox activity allows it to interact with various biological molecules and pathways, providing antioxidant effects and potentially protecting cells from oxidative stress . The methacrylate group enables the compound to participate in polymerization reactions, forming stable and functional materials .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(1,2-dithiolan-3-yl)pentanoate: Similar structure but lacks the methacrylate group.
2-(Methacryloyloxy)ethyl dimethyl-(3-sulfopropyl)ammonium hydroxide: Contains a methacrylate group but has different functional groups.
2-(Methacryloyloxy)ethyl acetoacetate: Another methacrylate compound with different reactivity.
Uniqueness
2-(Methacryloyloxy)ethyl 5-(1,2-dithiolan-3-yl)pentanoate is unique due to the combination of the methacrylate and dithiolane groups, which provide both polymerization capability and redox activity. This dual functionality makes it particularly valuable in applications requiring both stability and reactivity .
Propiedades
Fórmula molecular |
C14H22O4S2 |
|---|---|
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
2-(2-methylprop-2-enoyloxy)ethyl 5-(dithiolan-3-yl)pentanoate |
InChI |
InChI=1S/C14H22O4S2/c1-11(2)14(16)18-9-8-17-13(15)6-4-3-5-12-7-10-19-20-12/h12H,1,3-10H2,2H3 |
Clave InChI |
GEXPCKAXGQOVAY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCOC(=O)CCCCC1CCSS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


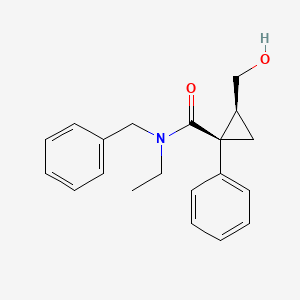
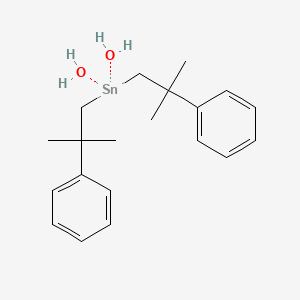
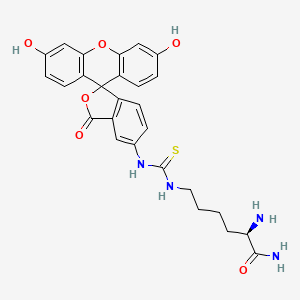
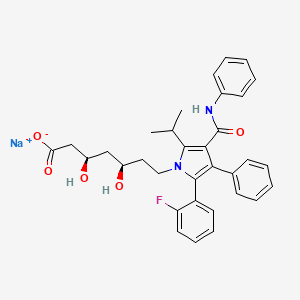
![(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B13441029.png)
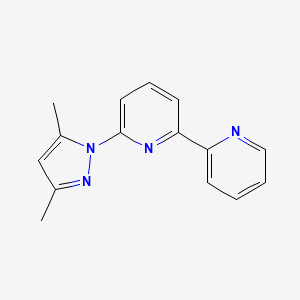
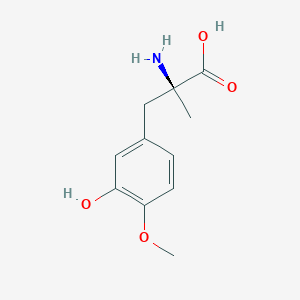
![4-[(1R)-2-(Methylamino)-1-(sulfooxy)ethyl]-1,2-benzenediol](/img/structure/B13441039.png)
![(3R,4R,5R,6S)-2-[(Z)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441045.png)

![[(2R)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]-methylcarbamic acid](/img/structure/B13441079.png)
